Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Catalog No.
S12617369
CAS No.
M.F
C21H26N2O4S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylace...

Product Name

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H26N2O4S/c1-4-27-21(25)19-17(16-6-5-14(2)15(3)11-16)13-28-20(19)22-18(24)12-23-7-9-26-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24)

InChI Key

IJTWSVBXLTULQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCOCC3

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, an ethyl ester group, and a morpholine derivative. Its molecular formula is C15H17NO2SC_{15}H_{17}NO_2S and it has a molecular weight of approximately 275.37 g/mol . The compound is notable for its potential applications in medicinal chemistry and pharmaceutical development due to its complex structure and functional groups.

Typical of thiophene derivatives, including:

  • Nucleophilic Substitution: The thiophene ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms on the ring.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid.
  • Acylation Reactions: The morpholine moiety allows for acylation reactions, which can modify the compound's biological activity.

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has shown promising biological activities. Compounds with similar structures have been investigated for their potential as:

  • Anticancer Agents: Studies suggest that thiophene derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity: The compound may possess antimicrobial properties against various pathogens, making it a candidate for further research in infectious diseases.

The synthesis of ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves several steps:

  • Formation of Thiophene Ring: The initial step may involve synthesizing a substituted thiophene via cyclization reactions.
  • Esterification: The carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Amidation: The morpholine derivative is introduced through an amidation reaction with the activated carboxylic acid to yield the final product .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it can be explored as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate interacts with biological targets:

  • Target Identification: Identifying specific proteins or enzymes that the compound interacts with can help elucidate its mechanism of action.
  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be used to measure binding affinities between the compound and its targets .

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate shares structural similarities with several other compounds. Here are some examples:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylateChlorophenyl groupAnticancer activity
Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylateDimethylphenyl groupAntimicrobial properties
N-(4-morpholinophenyl)thiophene-2-carboxamideMorpholine derivativeAnti-inflammatory effects

Uniqueness

The uniqueness of ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate lies in its specific combination of a morpholine moiety and a dimethylphenyl substituent on the thiophene ring. This combination may enhance its biological activity compared to other similar compounds that do not possess these particular structural features.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.16132849 g/mol

Monoisotopic Mass

402.16132849 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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